molecular formula C14H11ClF3N3OS B4622765 N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide

Cat. No. B4622765
M. Wt: 361.8 g/mol
InChI Key: VGSAOZNIOUYBTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide and similar compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or acetamides. For instance, compounds like N-(2,6-dichloro-4- thrifloromethylphenyl) acetamide have been synthesized from reactions involving aromatic amines with chloroacetyl chloride in the presence of a base such as potassium carbonate. This method highlights the use of halogenation and acetylation steps to introduce specific functional groups into the molecule (Ping, 2007).

Molecular Structure Analysis

The molecular structure of compounds like N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is characterized by X-ray crystallography, NMR, and other spectroscopic methods. These analyses provide insights into the compound's conformation, bond lengths, and angles, which are crucial for understanding its reactivity and interactions. For example, the crystal structure of similar N-substituted acetamides reveals a folded conformation around the acetamide moiety, indicating intramolecular hydrogen bonding that stabilizes the molecule's structure (Subasri et al., 2016).

Scientific Research Applications

Inhibitors of NF-kappaB and AP-1 Gene Expression

Research by Palanki et al. (2000) focused on the structure-activity relationship studies of similar compounds to N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. They discovered that specific substitutions in the pyrimidine ring of these compounds could maintain or enhance their inhibitory activity on NF-kappaB and AP-1 transcription factors. These findings are significant in understanding how molecular modifications can impact the biological activity of these compounds.

Antimicrobial Activity

Kerru et al. (2019) conducted a study on thienopyrimidine linked rhodanine derivatives, which are structurally related to N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. They found that these compounds demonstrated significant antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents.

Electrophilic Fluorinating Agents

Research by Banks et al. (1996) explored N-halogeno compounds, including perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], for their ability to fluorinate various organic substrates under mild conditions. This research highlights the utility of such compounds in synthetic organic chemistry, particularly in introducing fluorine atoms into organic molecules.

Anticancer Activity

Noolvi et al. (2014) investigated azetidine-2-one derivatives of 1H-benzimidazole, which share a structural resemblance to the compound . Their findings indicated good antibacterial activity and cytotoxic properties, suggesting potential applications in cancer therapy.

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3N3OS/c1-8-4-5-19-13(20-8)23-7-12(22)21-11-3-2-9(15)6-10(11)14(16,17)18/h2-6H,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSAOZNIOUYBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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